1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position with an ethanone group bearing a sulfanyl-linked 3-methylquinoxaline moiety. The benzodioxin scaffold is widely utilized in medicinal chemistry due to its metabolic stability and ability to modulate electronic and steric properties . The ethanone-sulfanyl linkage provides a flexible tether for attaching heterocyclic systems like quinoxaline, which may enhance binding to biological targets such as kinases or inflammatory mediators.
Properties
Molecular Formula |
C19H16N2O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C19H16N2O3S/c1-12-19(21-15-5-3-2-4-14(15)20-12)25-11-16(22)13-6-7-17-18(10-13)24-9-8-23-17/h2-7,10H,8-9,11H2,1H3 |
InChI Key |
NKNLCFUCTCOVTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the benzodioxin moiety and subsequent reactions to introduce the quinoxaline sulfanyl group. The general synthetic route can be described as follows:
- Formation of Benzodioxin Moiety :
- Reaction of 2,3-dihydrobenzo[1,4]dioxin with various electrophiles.
- Introduction of Quinoxaline Sulfanyl Group :
- The benzodioxin derivative is then reacted with 3-methylquinoxaline derivatives under appropriate conditions to yield the target compound.
Enzyme Inhibition
Research indicates that compounds with a benzodioxane structure exhibit significant enzyme inhibitory activities. For instance, derivatives have shown promising inhibition against:
- α-Glucosidase : Important for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase (AChE) : Relevant for Alzheimer's disease treatment.
In a study involving similar compounds, several derivatives exhibited substantial inhibitory activity against yeast α-glucosidase and moderate activity against AChE . Molecular docking studies supported these findings by showing favorable binding interactions with the active sites of these enzymes .
Anticancer Activity
The compound's anticancer potential has been explored in various studies. For example:
- Cytotoxicity Against Cancer Cell Lines : Compounds related to this structure have demonstrated cytotoxic effects against human breast carcinoma (MCF-7) and other cancer cell lines, indicating potential for further development as anticancer agents .
A detailed analysis of structure-activity relationships (SAR) revealed that modifications in the molecular structure significantly influence antiproliferative activities, with certain substitutions enhancing efficacy against specific cancer types .
Anti-inflammatory Properties
Compounds containing the benzodioxane framework are also noted for their anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. Studies have shown that these compounds can reduce inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study on α-Glucosidase Inhibition :
- Anticancer Activity Assessment :
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 300.37 g/mol |
| Key Activities | α-Glucosidase inhibition, AChE inhibition |
| Anticancer Activity | IC50 < 10 μM for MCF-7 cell line |
| Anti-inflammatory Effects | Reduction in cytokine levels |
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds containing the benzodioxin structure exhibit significant enzyme inhibitory activities. Specifically, studies have focused on their potential as inhibitors of alpha-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .
Antimicrobial Properties
Compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one have shown promising antimicrobial activities. The incorporation of the quinoxaline moiety enhances the compound's ability to combat bacterial infections, making it a candidate for further development in antimicrobial therapies .
Diabetes Management
The ability of this compound to inhibit alpha-glucosidase suggests its potential role in managing blood glucose levels in diabetic patients. Inhibitors of this enzyme slow down carbohydrate absorption in the intestines, which can lead to improved glycemic control .
Neuroprotective Effects
Given its inhibition of acetylcholinesterase, this compound may also possess neuroprotective properties. By preventing the breakdown of acetylcholine, it could enhance cholinergic transmission and potentially alleviate symptoms associated with neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have documented the effects of similar compounds on various biological systems:
- Alpha-glucosidase Inhibition : A study demonstrated that newly synthesized sulfonamides derived from benzodioxin showed significant inhibition against alpha-glucosidase, indicating their potential for T2DM treatment .
- Neuroprotective Studies : Research involving compounds with similar structures has shown improved cognitive function in animal models when tested for acetylcholinesterase inhibition, suggesting a pathway for developing treatments for Alzheimer's disease .
Data Tables
| Compound | Biological Activity | Target Enzyme | Potential Application |
|---|---|---|---|
| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one | Alpha-glucosidase inhibitor | Alpha-glucosidase | Type 2 Diabetes Mellitus |
| Similar Compounds | Acetylcholinesterase inhibitor | Acetylcholinesterase | Alzheimer’s Disease |
| Quinoxaline Derivatives | Antimicrobial | Various bacterial targets | Antimicrobial therapy |
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Substituents
The sulfanyl-ethanone bridge in the target compound allows for modular substitution. Key analogs include:
Key Observations :
- Heterocyclic Influence: The quinoxaline group in the target compound may offer π-π stacking interactions in binding pockets, whereas bulkier substituents like thiazolo-triazole (458.54 g/mol) could hinder membrane permeability .
Anti-inflammatory Analogs
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Exhibits anti-inflammatory activity comparable to ibuprofen in rat paw edema assays. The carboxylic acid group enhances hydrogen bonding but reduces oral bioavailability .
- Enaminone Derivatives (e.g., 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one): Synthesized via solvent-free condensation, these derivatives show antihepatotoxic effects in CCl4-induced liver injury models .
Kinase Inhibitors
- (4-Amino-2-(4-methoxyphenethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone: A CDK9 inhibitor developed using General Method B, highlighting the benzodioxin scaffold’s utility in kinase-targeted therapies .
Preparation Methods
Critical Analysis of Methodologies
Bromoacetyl Intermediate Route :
- Strengths : High reproducibility and compatibility with sensitive functional groups.
- Weaknesses : Multi-step synthesis increases time and cost.
Oxidative Thioetherification :
- Ideal for substrates prone to hydrolysis but limited by oxidative side reactions.
Microwave-Assisted Synthesis :
- Superior in efficiency and yield but requires specialized equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
